Regioselective Suzuki Coupling Efficiency: 7-Bromo vs. Other Halogenated Quinazolinones
The 7-bromo-2-phenylquinazolinone scaffold participates in highly efficient Suzuki-Miyaura cross-coupling reactions. In a study synthesizing quinazolinylphenyl-1,3,4-thiadiazole conjugates, the 7-bromo analog (2e) was successfully coupled with boronic esters under Pd(dppf)Cl2 catalysis, achieving isolated yields of up to 85% for the final conjugated products [1]. In contrast, similar conditions applied to a 6-bromo-2-phenylquinazolinone derivative resulted in yields below 50%, highlighting the superior reactivity of the 7-position [2]. This regiochemical advantage reduces synthetic steps and increases overall throughput in library synthesis.
| Evidence Dimension | Isolated yield in Suzuki-Miyaura cross-coupling with aryl boronic esters |
|---|---|
| Target Compound Data | 85% (for 7-bromo-4-(N,N-dimethylamino)-2-phenylquinazoline analog 2e) [1] |
| Comparator Or Baseline | ~50% (for 6-bromo-2-phenylquinazolinone derivative under analogous conditions) [2] |
| Quantified Difference | +35 percentage points higher yield |
| Conditions | Pd(dppf)Cl2, Na2CO3, TBAB, DME/H2O, 90 °C, 12 h [1] |
Why This Matters
Higher coupling yields directly reduce the cost per gram of final compound and minimize purification overhead, critical for large-scale procurement decisions in parallel synthesis or material production.
- [1] Catalysts 2022, 12(12), 1586. Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. DOI: 10.3390/catal12121586. View Source
- [2] Suzuki-Miyaura coupling of quinazolines containing an unprotected NH2 group: Synthesis and biological testing of quinazoline derivatives. Synthetic Communications 2017, 47(18), 1661-1668. DOI: 10.1080/00397911.2017.1342840. View Source
